molecular formula C22H25NO3 B586910 JWH-250 5-Hydroxypentyl CAS No. 1427325-83-4

JWH-250 5-Hydroxypentyl

Cat. No. B586910
CAS RN: 1427325-83-4
M. Wt: 351.446
InChI Key: BEAGHVHOGRTTHK-UHFFFAOYSA-N
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Description

JWH-250 5-Hydroxypentyl is a primary urinary metabolite of JWH-250, a synthetic cannabinoid found in certain herbal blends of K2 or Spice . This monohydroxy analog is also referred to as the omega-hydroxy metabolite of JWH-250 .


Molecular Structure Analysis

The molecular formula of JWH-250 5-Hydroxypentyl is C22H25NO3 . Its formal name is 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone .


Chemical Reactions Analysis

As a metabolite, JWH-250 5-Hydroxypentyl is produced through the metabolic breakdown of JWH-250. The specific chemical reactions leading to its formation are not detailed in the available resources .


Physical And Chemical Properties Analysis

JWH-250 5-Hydroxypentyl is a crystalline solid . It has a molecular weight of 351.4 . Its solubility in DMF is 20 mg/ml, and in DMSO is 14 mg/ml .

Scientific Research Applications

Forensic Chemistry & Toxicology

JWH-250 5-Hydroxypentyl metabolite is used in the field of forensic chemistry and toxicology . It can be detected in both serum and urine, making it a valuable tool for forensic investigations .

Drug Abuse Research

This compound is also used in drug abuse research . As a synthetic cannabinoid, it can help researchers understand the effects and risks associated with the use of such substances .

Analytical Standards

JWH-250 5-Hydroxypentyl metabolite serves as an analytical standard . It is used in laboratories to ensure the accuracy and reliability of tests and measurements .

Mass Spectrometry

In mass spectrometry, this compound is used as an application . It helps in the identification and quantification of components in a sample .

Biochemical Research

As a biochemical, JWH-250 5-Hydroxypentyl metabolite is used in various biochemical research areas . It aids in the study of biological processes and substances .

Synthetic Cannabinoid Research

This compound is used in the research of synthetic cannabinoids . It helps in understanding the structure, function, and effects of these synthetic compounds .

Internal Standard for Quantification

JWH-250 5-Hydroxypentyl metabolite-d5 is intended for use as an internal standard for the quantification of JWH-250 N- (5-hydroxypentyl) metabolite by GC- or LC-MS .

Clinical Toxicology

In clinical toxicology, it is used for the determination of trace quantities of synthetic cannabinoids and metabolites in human blood, serum, and urine .

Mechanism of Action

Target of Action

JWH-250 5-Hydroxypentyl is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

JWH-250 5-Hydroxypentyl acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids . The activation of these receptors leads to various changes in cellular activity, depending on the specific cell type and location within the body .

Biochemical Pathways

Given its action on cannabinoid receptors, it likely influences pathways involved in pain perception, mood regulation, and memory

Pharmacokinetics

It is known to be a metabolite of jwh-250, suggesting it is produced in the body through the metabolic breakdown of jwh-250 . It is detectable in both serum and urine , indicating it is likely distributed throughout the body and excreted via the kidneys .

Result of Action

The molecular and cellular effects of JWH-250 5-Hydroxypentyl’s action are largely dependent on its interaction with cannabinoid receptors. As an agonist of these receptors, it can trigger a variety of responses, including changes in pain sensation, mood, and memory . The specific effects can vary widely depending on factors such as the individual’s physiology and the presence of other substances .

Action Environment

The action, efficacy, and stability of JWH-250 5-Hydroxypentyl can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s physiological state, and genetic factors that can affect drug metabolism

Safety and Hazards

The safety data sheet for JWH-250 5-Hydroxypentyl indicates several hazard statements, including H225, H301 + H311 + H331, and H370 . These codes correspond to specific hazards related to flammability and toxicity .

properties

IUPAC Name

1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAGHVHOGRTTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017743
Record name JWH-250 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH-250 5-Hydroxypentyl

CAS RN

1427325-83-4
Record name JWH-250 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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